Cas no 338409-61-3 (4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide)
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide
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- MDL: MFCD00180807
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB580174-500 mg |
4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide; . |
338409-61-3 | 500mg |
€678.60 | 2023-06-14 | ||
| abcr | AB580174-1 g |
4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide; . |
338409-61-3 | 1g |
€1312.80 | 2023-06-14 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00889590-1g |
4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide |
338409-61-3 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
| abcr | AB580174-500mg |
4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide; . |
338409-61-3 | 500mg |
€678.60 | 2025-03-19 | ||
| abcr | AB580174-1g |
4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide; . |
338409-61-3 | 1g |
€1312.80 | 2025-03-19 | ||
| A2B Chem LLC | AI72564-1mg |
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide |
338409-61-3 | >90% | 1mg |
$202.00 | 2023-12-30 | |
| A2B Chem LLC | AI72564-5mg |
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide |
338409-61-3 | >90% | 5mg |
$215.00 | 2023-12-30 | |
| A2B Chem LLC | AI72564-10mg |
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide |
338409-61-3 | >90% | 10mg |
$241.00 | 2023-12-30 | |
| A2B Chem LLC | AI72564-500mg |
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide |
338409-61-3 | >90% | 500mg |
$729.00 | 2023-12-30 | |
| A2B Chem LLC | AI72564-1g |
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide |
338409-61-3 | >90% | 1g |
$1313.00 | 2023-12-30 |
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide Suppliers
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide: A Comprehensive Overview
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide (CAS no. 338409-61-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This sulfonamide derivative, characterized by its intricate molecular structure, exhibits a unique combination of pharmacophoric elements that make it a promising candidate for further exploration in drug discovery and medicinal chemistry. The compound's chemical architecture incorporates several key functional groups, including a chloro substituent, a sulfonamide moiety, and a triazolyl methyl group, which collectively contribute to its potential biological activity and chemical reactivity.
The chloro group at the para position of the benzene ring introduces electrophilic characteristics to the molecule, facilitating various nucleophilic substitution reactions. This feature is particularly valuable in synthetic chemistry, where it can be leveraged to introduce additional functional groups or to modify existing ones. The sulfonamide moiety, located at the nitrogen atom of the triazolyl ring, is a well-known pharmacophore in medicinal chemistry. Sulfonamides are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of this group in 4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide suggests that it may exhibit similar therapeutic effects.
The triazolyl methyl group adds another layer of complexity to the molecule. Triazoles are heterocyclic compounds that have been extensively studied for their pharmacological properties. They are known to possess anti-inflammatory, antifungal, and antiviral activities. The specific arrangement of the 4-methyl-5-sulfanyl substituent within the triazolyl ring further enhances the compound's potential biological activity by introducing additional electronic and steric effects. This combination of structural features makes 4-chloro-N-[(4-methyl-5-sulfanyl)benzene-1-sulfonamide (CAS no. 338409-61-3) a versatile scaffold for developing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These computational tools have been instrumental in identifying potential binding interactions between 4-chloro-N-[(4-methyl)5-sulfanyl]benzene sulfonamide (CAS no. 33840961_3) and various biological targets. For instance, studies using molecular docking simulations have suggested that this compound may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Such interactions could lead to the development of new anti-inflammatory drugs with improved efficacy and reduced side effects.
In addition to its potential therapeutic applications, 4-chloro-N[(methyl)-5-sulfanyl]benzene sulfonamide (CAS no. 33840961_3) has also been explored as a key intermediate in organic synthesis. The presence of multiple reactive sites within its structure allows for diverse chemical modifications, making it a valuable building block for constructing more complex molecules. Researchers have utilized this compound to synthesize novel derivatives with enhanced biological activity or improved pharmacokinetic properties. These synthetic approaches often involve transition-metal-catalyzed cross-coupling reactions, which provide efficient and selective pathways for introducing new functional groups.
The role of sulfonamides as pharmacophores has been further highlighted by recent studies on their mechanisms of action. Sulfonamides are known to inhibit various enzymes by forming covalent bonds with their active sites. This mechanism has been exploited in the development of antibiotics like sulfamethoxazole and trimethoprim. In the case of 4-chloro-N[(methyl)-5-sulfanyl]benzene sulfonamide (CAS no 33840961_3) , the sulfonamide group may similarly interact with target enzymes or receptors, leading to therapeutic effects. Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological activity.
Another area of interest is the synthesis of metal complexes incorporating sulfonamides as ligands. These metal complexes have shown promise in various applications, including catalysis, diagnostics, and therapeutics. The ability of sulfonamides to coordinate with metals makes them ideal candidates for designing such complexes. For example, platinum(II) complexes containing sulfonamide ligands have been investigated for their potential anticancer activity. The structural features of 4-chloro-N[(methyl)-5-sulfanyl]benzene sulfonamide (CAS no 33840961_3) could be exploited to design novel metal complexes with enhanced properties.
The environmental impact of pharmaceutical compounds is also an important consideration in modern drug discovery. Researchers are increasingly focusing on developing environmentally friendly synthetic methods that minimize waste and reduce hazardous byproducts. Green chemistry principles have been applied to the synthesis of 4-chloro-N[(methyl)-5-sulfanyl]benzene sulfonamide (CAS no 33840961_3) , resulting in more sustainable production processes. These methods often involve catalytic reactions under mild conditions and the use of renewable resources.
The future prospects for 4-chloro-N[(methyl)-5-sulfanyl]benzene sulfonamide (CAS no 33840961_3) are bright given its structural complexity and potential biological activity. Ongoing research aims to optimize its synthesis for industrial-scale production and to explore new therapeutic applications through structure-based drug design. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into clinical reality.
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